cis-Vaccenate
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Overview
Description
Cis-vaccenate(1-) is a vaccenate(1-) that is the conjugate base of cis-vaccenic acid, arising from deprotonation of the carboxylic acid group. It is a vaccenate(1-) and an octadecenoate. It is a conjugate base of a cis-vaccenic acid.
Scientific Research Applications
Dietary Influence on Milk Composition
Research has shown that dietary supplementation with fish oil and sunflower oil in the diets of dairy cows can significantly increase the levels of cis-vaccenate in milk fat. This dietary modification leads to an enhancement in the nutritional profile of milk, particularly in the context of this compound and conjugated linoleic acid (CLA) content, which are fatty acids associated with various health benefits (AbuGhazaleh & Holmes, 2007).
Endogenous Synthesis in Mammals
Studies have documented the conversion of vaccenic acid (VA), a trans fat, to this compound in lactating mammals, including dairy cattle and humans. This endogenous synthesis process, facilitated by the enzyme Delta9-desaturase, highlights the metabolic flexibility and the role of this compound in the biosynthesis of nutritionally significant fatty acids such as CLA (Mosley et al., 2006; Mosley et al., 2006).
Cancer Prevention Potential
Research on the dietary effects of vaccenic acid and its conversion to this compound has shown promising results in cancer prevention. The presence of these fatty acids in the diet has been linked to reduced risk and progression of certain types of cancer, such as mammary carcinogenesis in rats, suggesting a protective role that could extend to humans (Corl et al., 2003).
Cardiovascular Health
A study investigating the relationship between plasma levels of cis-vaccenic acid and the risk of heart failure in individuals with coronary heart disease found that higher levels of cis-vaccenic acid may be associated with a reduced risk of heart failure. This suggests a potential protective effect of cis-vaccenic acid on cardiovascular health, warranting further research in more diverse populations (Djoussé et al., 2014).
Role in Cellular Function
this compound, among other integral lipids, has been identified in the structure of bovine heart cytochrome c oxidase, indicating its critical role in cellular functions such as the electron transport chain. The specific inclusion of this compound in this enzyme complex underscores its importance in fundamental biological processes (Shinzawa-Itoh et al., 2007).
Properties
Molecular Formula |
C18H33O2- |
---|---|
Molecular Weight |
281.5 g/mol |
IUPAC Name |
(Z)-octadec-11-enoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7- |
InChI Key |
UWHZIFQPPBDJPM-FPLPWBNLSA-M |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)[O-] |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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